molecular formula C8H15Cl3O3 B1668634 Chloralodol CAS No. 3563-58-4

Chloralodol

Cat. No. B1668634
CAS RN: 3563-58-4
M. Wt: 265.6 g/mol
InChI Key: QVFWZNCVPCJQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloralodol is a tertiary alcohol.
Chlorhexadol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Chlorhexadol is a sedative and hypnotic which is regulated in the United States as a Schedule III controlled substance. It is a derivative of chloral hydrate.

Scientific Research Applications

Chloralodol in Cardiovascular Research

Chloralodol has been used in cardiovascular research, particularly in animal studies. It's noted for potentially interacting with alpha-adrenergic receptors. For example, a study found that chloralose, a related compound, altered systemic arterial pressure and heart rate responses in lambs, suggesting an interaction with alpha-receptors (Covert, Drummond, & Gimotty, 1988). Furthermore, chloralose's impact on oxygen metabolism and catecholamine secretion has been investigated, highlighting its influence on cardiorespiratory reflexes in animal studies (Covert et al., 1992).

Chloralodol in Anesthetic Research

Chloralodol, particularly α-chloralose, is used as an anesthetic in physiological research due to its relatively minimal suppression of central nervous system functions compared to other anesthetics. It has been used in neurophysiologic studies, although its effects on neuron activity in specific brain regions have been noted (Collins, Kawahara, Homma, & Kitahata, 1983). Another study highlighted chloralose as a safe anesthetic for longitudinal studies in animals, without causing significant toxicity (Grad, Witten, Quan, McKelvie, & Lemen, 1988).

Chloralodol in Environmental and Toxicological Studies

Chloralodol-related compounds, such as chlorothalonil, have been studied for their environmental impact and toxicity. For example, chlorothalonil's oxidative stress effects on estuarine animals were evaluated, showing its potential harmful effects on aquatic life (Barreto et al., 2018). Additionally, the genotoxic potential of chlorothalonil drift from agricultural fields was assessed, providing insights into its environmental risks (Garron et al., 2012).

properties

CAS RN

3563-58-4

Product Name

Chloralodol

Molecular Formula

C8H15Cl3O3

Molecular Weight

265.6 g/mol

IUPAC Name

2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol

InChI

InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3

InChI Key

QVFWZNCVPCJQOP-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O

Appearance

Solid powder

boiling_point

304.7°Cat760mmHg

melting_point

103 °C
103.0 °C

Other CAS RN

3563-58-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Chloralodol;  Chloralodolum;  Chlorhexadol;  Lora;  Mecoral

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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